molecular formula C12H15N3 B8273608 1-(4-phenylbutyl)-1H-1,2,3-triazole

1-(4-phenylbutyl)-1H-1,2,3-triazole

Cat. No. B8273608
M. Wt: 201.27 g/mol
InChI Key: XVWMTFAFVWLRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenylbutyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-phenylbutyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-phenylbutyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-phenylbutyl)-1H-1,2,3-triazole

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(4-phenylbutyl)triazole

InChI

InChI=1S/C12H15N3/c1-2-6-12(7-3-1)8-4-5-10-15-11-9-13-14-15/h1-3,6-7,9,11H,4-5,8,10H2

InChI Key

XVWMTFAFVWLRGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCN2C=CN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2,3-Triazole (1623 mg, 23.5 mmol), sodium iodide (2353 mg, 15.7 mmol) and sodium hydroxide (940 mg, 23.5 mmol) were added to t-amyl alcohol (6.2 ml), and the mixture was refluxed under stirring for 1 hour. 1-Chloro-4-phenylbutane (2648 mg, 15.7 mmol) was dissolved in t-amyl alcohol (6.2 ml) and added dropwise under reflux over 1 hour. The mixture was refluxed under stirring for 2 hours and cooled to room temperature, and toluene (50 ml) was added. The mixture was washed with water (50 ml×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1→1/3) to give 1-(4-phenylbutyl)-1H-1,2,3-triazole (2.56 g) as colorless oil. yield 81%. 2-(4-Phenylbutyl)-2H-1,2,3-triazole (360 mg) was obtained as a colorless oil (yield 11%). 1-(4-phenylbutyl)-1H-1,2,3-triazole
Quantity
1623 mg
Type
reactant
Reaction Step One
Quantity
2353 mg
Type
reactant
Reaction Step One
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Quantity
2648 mg
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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